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Compound of Interest

Compound Name: 1-(Thiazol-2-yl)ethanamine

Cat. No.: B1319738

An In-depth Technical Guide to 1-(Thiazol-2-
yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties, proposed experimental protocols, and potential biological significance of 1-(Thiazol-
2-yl)ethanamine hydrochloride. The information is intended to support research and
development activities in medicinal chemistry and pharmacology.

Chemical Identity and Physical Properties

1-(Thiazol-2-yl)ethanamine hydrochloride is a chiral amine containing a thiazole heterocyclic
ring. It exists as a racemic mixture and as individual enantiomers. For clarity, this guide
distinguishes between the racemic form, the (R)-enantiomer, and its structural isomer, 2-
(thiazol-2-yl)ethanamine, which is commonly found as a dihydrochloride salt.

Table 1: Core Physical and Chemical Properties
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1-(Thiazol-2-

(R)-1-(Thiazol-2-

2-(Thiazol-2-

Property yl)ethanamine HCI . yl)ethanamine
. yl)ethanamine HCI
(Racemic) *2HCI
CAS Number 947662-64-8 1427063-33-9 18453-07-1
Molecular Formula CsHoCIN2S CsHoCIN2S CsH10CI2N2S
Molecular Weight 164.66 g/mol 164.66 g/mol 201.12 g/mol [1]

White to off-white

Appearance id Data not available Data not available
soli

Melting Point Data not available Data not available Data not available

N ) Data not available Data not available Data not available

Boiling Point
(decomposes) (decomposes) (decomposes)
Water solubility Water solubility

Solubility enhanced by HCI salt enhanced by HCI salt Data not available
form form

pKa Data not available Data not available Data not available
Inert atmosphere, Sealed in dry, Room Inert atmosphere,

Storage

Room Temperature

Temperature

Room Temperature

Spectroscopic Data (Predicted)

While experimental spectra for 1-(Thiazol-2-yl)ethanamine hydrochloride are not readily
available in the reviewed literature, a prediction of the key NMR signals can be made based on

the chemical structure and data from analogous compounds.

Table 2: Predicted tH and 13C NMR Chemical Shifts
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Predicted Chemical Shift
Nucleus Notes

(3, ppm)

1H NMR

Doublet, deshielded by

Thiazole H-4 76-7.8 adjacent sulfur and nitrogen
atoms.
Thiazole H-5 72-7.4 Doublet, coupled to H-4.

Quartet, deshielded by the
CH-NHs* 45-48 thiazole ring and the

protonated amine.

Doublet, coupled to the

CHs 16-1.8 _

methine proton.

Broad singlet, exchangeable
NHs* 8.0-9.0 )

with D20.
13C NMR

Quaternary carbon,
Thiazole C-2 168 - 172 significantly deshielded by N

and S.
Thiazole C-4 142 - 145 Deshielded aromatic carbon.
Thiazole C-5 120 - 125 Aromatic carbon.

Aliphatic carbon attached to
CH-NHs* 50 - 55 _ _ _

the thiazole ring and nitrogen.
CHs 18-22 Aliphatic carbon.

Note: Predictions are based on standard chemical shift values and may vary depending on the
solvent and other experimental conditions.

Experimental Protocols
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The following sections detail proposed methodologies for the synthesis and analysis of 1-
(Thiazol-2-yl)ethanamine hydrochloride, based on established chemical principles for similar
molecules.

Synthesis via Reductive Amination

A common and effective method for the synthesis of 1-(Thiazol-2-yl)ethanamine is the
reductive amination of the corresponding ketone, 2-acetylthiazole. This precursor is
commercially available.

Protocol:

e Imine Formation: In a round-bottom flask, dissolve 2-acetylthiazole (1.0 eq) in methanol. Add
ammonium acetate (10 eq) and stir the mixture at room temperature for 2-4 hours to form the
intermediate imine.

¢ Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride
(NaBHsCN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24
hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

o Work-up: Quench the reaction by the slow addition of 2M HCIl. Remove the methanol under
reduced pressure. Basify the aqueous residue with 2M NaOH to a pH > 12 and extract the
product with dichloromethane (3 x 50 mL).

« Purification of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure to yield the crude 1-(Thiazol-2-
yl)ethanamine free base. This can be purified further by silica gel column chromatography.

o Salt Formation: Dissolve the purified free base in diethyl ether and add a stoichiometric
amount of HCI in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate
out of the solution.

« |solation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under
vacuum to yield 1-(Thiazol-2-yl)ethanamine hydrochloride as a solid.
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Synthetic Workflow
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Proposed synthesis of 1-(Thiazol-2-yl)ethanamine HCI.

Analytical Method: Chiral HPLC
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To analyze the enantiomeric purity of 1-(Thiazol-2-yl)ethanamine hydrochloride, a chiral High-
Performance Liquid Chromatography (HPLC) method is required. Polysaccharide-based chiral
stationary phases are often effective for the separation of chiral amines.

Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector.
o Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® series).

o Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol
(e.q., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or
ethylenediamine) is typically added to the mobile phase to improve peak shape and
resolution for basic analytes. A typical starting mobile phase could be
Hexane:lsopropanol:Diethylamine (80:20:0.1, v/v/v).

e Flow Rate: 1.0 mL/min.
» Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).

e Sample Preparation: Prepare a standard solution of the racemic 1-(Thiazol-2-
yl)ethanamine hydrochloride in the mobile phase at a concentration of approximately 1
mg/mL. Prepare samples of enantiomerically enriched or pure material in the same manner.

e Analysis: Inject the racemic standard to determine the retention times of the two enantiomers
and to establish resolution. Subsequently, inject the test samples to determine their
enantiomeric excess.
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Chiral HPLC Workflow
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General workflow for chiral HPLC analysis.

Biological Activity and Signaling Pathway
Potential as a Selective Serotonin Reuptake Inhibitor
(SSRI)

There are indications that (R)-1-(Thiazol-2-yl)ethanamine hydrochloride may function as a
selective serotonin reuptake inhibitor (SSRI). SSRIs are a widely used class of drugs for the

treatment of depression and anxiety disorders.
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The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT)
in the presynaptic neuron terminal.[2][3] This inhibition prevents the reabsorption of serotonin
(5-hydroxytryptamine or 5-HT) from the synaptic cleft, thereby increasing its concentration and
enhancing neurotransmission to the postsynaptic neuron.[3] The therapeutic effects of SSRIs
are generally not immediate and are thought to involve long-term neuroadaptive changes,
including the desensitization of serotonin autoreceptors and alterations in gene expression
related to neuroplasticity.[3]
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Simplified SSRI mechanism of action.

Conclusion
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1-(Thiazol-2-yl)ethanamine hydrochloride represents a chiral molecule of interest for further
investigation, particularly its (R)-enantiomer, which shows potential as a selective serotonin
reuptake inhibitor. While a complete experimental dataset for its physical and chemical
properties is not yet publicly available, this guide provides a solid foundation based on known
chemical principles and data from related compounds. The proposed synthetic and analytical
protocols offer a starting point for researchers to produce and characterize this compound,
paving the way for more detailed pharmacological and toxicological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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